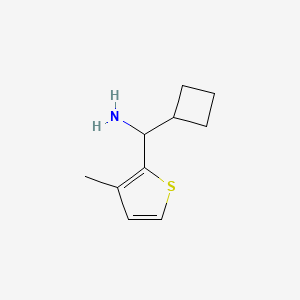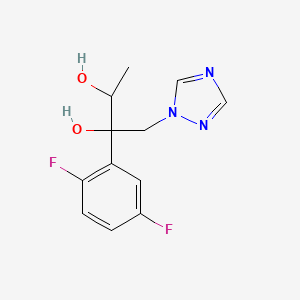![molecular formula C9H20ClNO2 B13658258 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride is a leucine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride typically involves the reaction of 4-methyl-2-pentanone with isopropylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to influence amino acid metabolism and protein synthesis by acting on enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways related to cellular growth and differentiation .
Comparaison Avec Des Composés Similaires
Valine: Another amino acid derivative with similar structural features but different functional groups.
Leucine: A branched-chain amino acid with similar metabolic pathways.
Isoleucine: Another branched-chain amino acid with similar properties but different side chains.
Uniqueness: 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride is unique due to its specific structural configuration and the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
4-methyl-2-(propan-2-ylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)5-8(9(11)12)10-7(3)4;/h6-8,10H,5H2,1-4H3,(H,11,12);1H |
Clé InChI |
CFZXHSQLSSJBBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



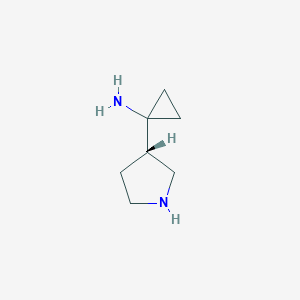
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
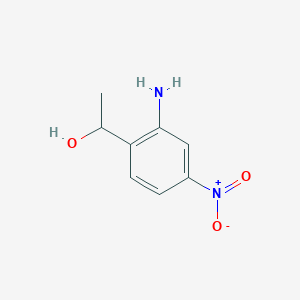
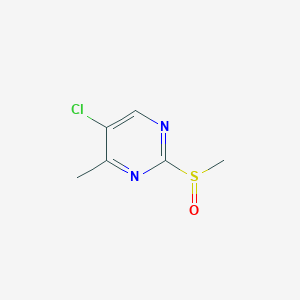
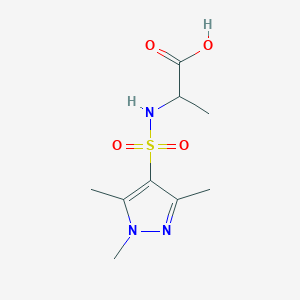
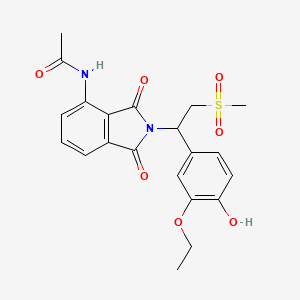
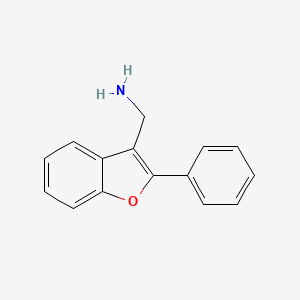
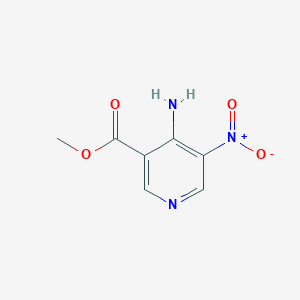
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
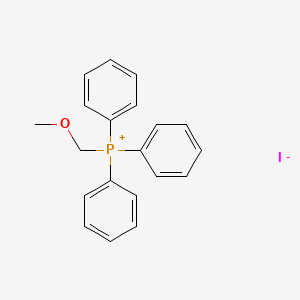
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
